Product packaging for Genistein-2',6'-d2(Cat. No.:CAS No. 315204-48-9)

Genistein-2',6'-d2

Cat. No.: B1140182
CAS No.: 315204-48-9
M. Wt: 272.25
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Description

Contextualizing Deuterated Isoflavones within Chemical Biology and Pharmaceutical Sciences

Deuterated compounds, including isoflavones like Genistein-2',6'-d2, are powerful assets in the fields of chemical biology and pharmaceutical sciences. symeres.com The substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), creates molecules that are chemically similar to their parent compounds but possess a greater mass. wikipedia.org This subtle change does not significantly alter the compound's biological activity but provides a distinct mass signature that can be easily detected by mass spectrometry. musechem.com This characteristic is invaluable for researchers studying the intricate interactions of molecules within biological systems. symeres.com

In pharmaceutical sciences, deuterated compounds are instrumental in drug development. musechem.com They are used to enhance the metabolic stability of drugs, potentially leading to improved pharmacokinetic profiles, such as a longer half-life in the body. musechem.com The use of deuteration in medicinal chemistry has expanded significantly, with the first deuterium-labeled drug receiving FDA approval, highlighting the growing importance of this strategy. nih.gov

Fundamental Rationale for Deuterium Labeling in Metabolic and Pharmacokinetic Investigations

The primary reason for employing deuterium labeling in metabolic and pharmacokinetic studies is the kinetic isotope effect. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common process in drug metabolism. wikipedia.orgnih.gov

By strategically placing deuterium atoms at sites of metabolic activity, researchers can influence the rate and sometimes even the pathway of metabolism. nih.gov This allows for a detailed investigation of how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. musechem.com The altered metabolic rate of the deuterated compound compared to its non-deuterated counterpart provides crucial insights into the mechanisms of drug action and breakdown. wikipedia.orgnih.gov Furthermore, deuterated compounds serve as excellent internal standards in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of the non-labeled drug in biological samples. musechem.comnih.gov

Overview of this compound as a Specialized Research Probe and Analytical Standard

This compound is specifically designed with two deuterium atoms on the B-ring of the genistein (B1671435) molecule. This specific labeling makes it an ideal research probe and analytical standard for studies involving genistein. Genistein itself is a widely studied isoflavone (B191592) found in soy products, known for its various biological activities, including its role as a phytoestrogen and an inhibitor of tyrosine kinases. nih.govdrugbank.com

As a research probe, this compound allows scientists to track the metabolic fate of genistein in complex biological systems. nih.gov When co-administered with unlabeled genistein, the deuterated version acts as a tracer, enabling researchers to differentiate between the exogenously supplied genistein and any endogenous sources.

In its capacity as an analytical standard, this compound is indispensable for accurate quantification of genistein in various biological matrices like plasma and tissues. caymanchem.com In mass spectrometry-based assays, a known amount of this compound is added to a sample as an internal standard. Because it behaves almost identically to natural genistein during extraction and ionization, any variations in the analytical process affect both compounds equally. This allows for highly accurate determination of the concentration of the unlabeled genistein in the sample. nih.gov The National Institute of Standards and Technology (NIST) has developed standard reference materials for isoflavones, including genistein, to ensure the quality and comparability of data in such studies. nist.gov

Interactive Data Table: Properties of Genistein and its Deuterated Analog

PropertyGenisteinThis compound
Chemical Formula C₁₅H₁₀O₅ sigmaaldrich.comC₁₅H₈D₂O₅
Molecular Weight 270.24 g/mol sigmaaldrich.comApprox. 272.25 g/mol
CAS Number 446-72-0 sigmaaldrich.comNot explicitly found, related to deuterated forms like 197657-74-2 (d6) pharmaffiliates.comschd-shimadzu.com
Appearance Off-white to yellow powder sigmaaldrich.comLight Yellow Solid (for d6 form) pharmaffiliates.com
Solubility Soluble in DMSO and ethanol (B145695) sigmaaldrich.comExpected to be similar to Genistein

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₅H₈D₂O₅ B1140182 Genistein-2',6'-d2 CAS No. 315204-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBJGXHYKVUXJN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171372
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315204-48-9
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=315204-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Incorporation Methodologies for Genistein 2 ,6 D2

Strategies for Site-Specific Deuterium (B1214612) Labeling in Genistein (B1671435) Synthesis

The introduction of deuterium at specific positions within the genistein molecule, namely at the 2' and 6' carbons of the B-ring, requires precise synthetic strategies. One common approach involves hydrogen-deuterium (H/D) exchange reactions on a suitable precursor. These reactions are typically catalyzed by acids and occur in deuterated solvents. mdpi.com For flavonoids, this exchange can occur on activated aromatic rings under acidic conditions in solvents like deuterated methanol (B129727) (CD3OD) or heavy water (D2O). mdpi.com The electrophilic substitution mechanism is a plausible pathway for this site-specific deuteration. mdpi.com

Another powerful technique for synthesizing labeled isoflavones is through biosynthetic pathways. By supplying isotopically labeled precursors, such as deuterated L-phenylalanine, to plant systems or engineered microorganisms, it is possible to produce specifically labeled isoflavones like genistein. tandfonline.comtandfonline.com For instance, the biotransformation of L-α-[D8]phenylalanine in soybean plants, sometimes aided by elicitors to stimulate isoflavone (B191592) production, can yield [2′,3′,5′,6′,2-D5]daidzein and genistein. tandfonline.comtandfonline.com While this method provides high isotopic incorporation, chemical synthesis often allows for more direct control over the specific labeling pattern.

Microwave-assisted synthesis has also emerged as a rapid and efficient method for deuteration. A novel microwave-assisted deuteration method using trifluoroacetic acid-d (CF3COOD) has been developed for the synthesis of polydeuterated isoflavone disulphates, achieving high isotopic purity in moderate yields. helsinki.fi This technique could potentially be adapted for the direct deuteration of genistein or its precursors.

Precursor Compounds and Mechanistic Pathways in Deuterated Genistein Production

The synthesis of genistein and its deuterated analogues often proceeds through key intermediates such as deoxybenzoins (2-hydroxyphenyl benzyl (B1604629) ketones). researchgate.net A common synthetic route involves the Hoesch reaction to produce a tetrahydroxylated deoxybenzoin (B349326) intermediate, which is then cyclized to form the isoflavone core. google.com To produce Genistein-2',6'-d2, a deuterated version of the B-ring precursor, 4-hydroxyphenylacetic acid, or a related boronic acid would be required.

The Suzuki-Miyaura coupling reaction is another key transformation used in the synthesis of genistein analogues and could be adapted for deuterated versions. nih.gov This reaction would involve coupling a deuterated boronic acid or ester corresponding to the B-ring with a suitable chromone (B188151) intermediate. nih.gov

The biosynthesis of genistein in plants and engineered microbes originates from the phenylpropanoid pathway. nih.govfrontiersin.org The key enzyme, isoflavone synthase (IFS), a cytochrome P450 enzyme, catalyzes the conversion of naringenin (B18129) to 2-hydroxyisoflavanone, which then dehydrates to form genistein. nih.govfrontiersin.orgjmb.or.kr For the production of deuterated genistein, a deuterated precursor like deuterated L-phenylalanine is fed into the pathway. tandfonline.com

Chemical Derivatization Approaches for Enhanced Analytical Characterization of this compound

Chemical derivatization is often employed to improve the analytical characteristics of genistein and its deuterated analogue, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization enhances volatility and thermal stability, and can also improve ionization efficiency and chromatographic separation.

A common derivatization technique is silylation, where the hydroxyl groups of genistein are converted to trimethylsilyl (B98337) (TMS) ethers. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. mdpi.comacs.orgresearchgate.net This process increases the sensitivity and specificity of GC-MS analysis. researchgate.net For instance, the derivatization of genistein with BSTFA in pyridine (B92270) has been shown to be effective. acs.org

The following table summarizes common derivatization reagents used for flavonoid analysis:

Derivatization ReagentAnalyte Functional GroupPurposeAnalytical Technique
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl (-OH)Increases volatility and thermal stabilityGC-MS
PyridineSolvent/Catalyst for silylationFacilitates the derivatization reactionGC-MS
Trimethylchlorosilane (TMCS)Additive with BSTFAImproves silylation efficiencyGC-MS

These derivatization methods are equally applicable to this compound, allowing for its use as an effective internal standard in complex biological matrices. uab.edu

Purification and Isolation Techniques for High-Purity Deuterated this compound

Achieving high purity for this compound is critical for its use as an analytical standard. A multi-step purification process is typically required following synthesis. This process often involves a combination of chromatographic techniques.

Initial purification can be achieved using column chromatography with silica (B1680970) gel or Sephadex LH-20. tandfonline.comresearchgate.net These techniques separate the desired deuterated compound from unreacted precursors, reagents, and by-products based on polarity and size. For instance, crude extracts containing flavonoids are often subjected to silica gel column chromatography followed by Sephadex LH-20 to enrich the flavonoid fraction. tandfonline.com

For final purification and to ensure high purity, preparative high-performance liquid chromatography (HPLC) is the method of choice. tandfonline.comresearchgate.netacs.org Reversed-phase HPLC, often using an ODS (C18) column, is particularly effective for separating flavonoids. tandfonline.com A gradient elution with solvents like methanol and water allows for fine separation of closely related compounds. tandfonline.com

The following table outlines a typical purification workflow for flavonoids:

Purification StepStationary PhaseMobile Phase (Example)Purpose
Initial ExtractionNot ApplicableEthanol (B145695)/Water, Ethyl AcetateExtraction from crude reaction mixture
Column ChromatographySilica GelHexane/Ethyl Acetate gradientRemoval of nonpolar and highly polar impurities
Column ChromatographySephadex LH-20MethanolSize-exclusion chromatography to separate flavonoids
Preparative HPLCReversed-Phase (e.g., C18)Methanol/Water gradientHigh-resolution purification to achieve high purity

Fractions collected from the final purification step are analyzed for purity, and those meeting the required specifications are pooled and the solvent is removed to yield the high-purity this compound.

Spectroscopic and Chromatographic Validation of Deuterium Incorporation Fidelity in this compound

The validation of the structure and isotopic enrichment of this compound is a critical final step. This is accomplished using a combination of spectroscopic and chromatographic methods.

Mass Spectrometry (MS) is the primary technique for confirming the mass of the deuterated compound and determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. acs.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which can provide information about the location of the deuterium labels. tandfonline.comtandfonline.com For this compound, the molecular ion peak would be shifted by +2 mass units compared to unlabeled genistein. The isotopic purity, often aimed to be ≥99% deuterated forms, is also determined by MS. caymanchem.com

High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is used to determine the chemical purity of the synthesized compound. japsonline.com The retention time of this compound should be very similar to that of unlabeled genistein under the same chromatographic conditions. japsonline.com The purity is assessed by the peak area percentage of the main compound.

Fourier-Transform Infrared (FTIR) Spectroscopy can provide additional structural confirmation by identifying the characteristic functional groups present in the molecule, such as phenolic hydroxyl and carbonyl groups. japsonline.com

The following table summarizes the analytical techniques used for validation:

Analytical TechniqueInformation Obtained
Mass Spectrometry (MS/HRMS)Molecular weight, isotopic enrichment, fragmentation pattern
¹H and ¹³C NMR SpectroscopyPrecise location of deuterium atoms, structural confirmation
High-Performance Liquid Chromatography (HPLC)Chemical purity, retention time
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of characteristic functional groups

Through this rigorous analytical validation, the identity, purity, and isotopic fidelity of this compound are unequivocally established, ensuring its suitability as an internal standard for demanding quantitative analyses. nih.gov

Advanced Analytical Methodologies Employing Genistein 2 ,6 D2

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Role of Genistein-2',6'-d2 as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis using LC-MS and LC-MS/MS, this compound is invaluable as a stable isotope-labeled internal standard (SIL-IS). wuxiapptec.comcerilliant.com An internal standard is a compound with physicochemical properties as similar as possible to the analyte of interest, added to samples at a known concentration before analysis. researchgate.net This allows for the correction of variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comresearchgate.net SIL-IS, like this compound, are considered the gold standard because they have nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery and co-elution. wuxiapptec.com This similarity also means they experience the same degree of ionization suppression or enhancement from co-eluting matrix components, which is a significant source of error in LC-MS analysis. wuxiapptec.com The use of a deuterated standard like Genistein-d4 is specified for the quantification of genistein (B1671435) by GC- or LC-MS. caymanchem.com By normalizing the response of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved. wuxiapptec.com

Development and Validation of LC-MS/MS Methods for this compound in Complex Biological Matrices

The development and validation of LC-MS/MS methods are crucial for accurately measuring genistein concentrations in complex biological matrices such as cellular lysates, animal biofluids (e.g., plasma, urine), and tissue homogenates. frontiersin.orgunav.edu These methods often involve enzymatic hydrolysis to release genistein from its conjugated forms (glucuronides and sulfates) before extraction and analysis. nih.govnih.gov

A validation process typically assesses several parameters, including selectivity, linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). frontiersin.orgmdpi.com For instance, a validated LC-MS/MS method for isoflavones in bovine plasma and milk demonstrated low limits of detection, enabling the study of diet-related changes in isoflavone (B191592) concentrations. researchgate.net Similarly, methods have been developed for human urine, with one rapid method showing good linearity (r² > 0.99), recoveries greater than 90%, and low relative standard deviations for both intraday and interday precision. nih.gov In another study, a UPLC-MS/MS method for isoflavones in mouse urine reported LOQs of 2 ng/mL for daidzein, 4 ng/mL for genistein, and 2 ng/mL for S-Equol, with excellent linearity (r2 > 0.99). mdpi.com

The extraction process is a critical step. While solid-phase extraction (SPE) is commonly used, simpler methods like liquid-liquid extraction (LLE) or protein precipitation followed by dilution have also been successfully employed. nih.govmdpi.comresearchgate.net The choice of extraction method can impact recovery and sample throughput. unav.edu

Table 1: Validation Parameters for LC-MS/MS Methods Analyzing Genistein in Biological Matrices

Parameter Human Urine nih.gov Bovine Plasma & Milk researchgate.net Mouse Urine mdpi.com
Linearity (r²) > 0.99 Not specified > 0.99
LOD 1 ng/mL 5 ng/mL (genistein) 1 ng/mL
LOQ Not specified Not specified 4 ng/mL
Recovery > 90% Not specified Not specified
Intra-day Precision (RSD) < 10% Not specified Not specified
Inter-day Precision (RSD) ≤ 20% Not specified Not specified

This table is interactive and can be sorted by column.

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling and Identification of Deuterated Species

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for comprehensive metabolite profiling and the identification of deuterated species. bioanalysis-zone.com HRMS instruments, such as the Q-Exactive Orbitrap, provide high resolution and mass accuracy, which are essential for discovering and identifying trace substances in biological samples. mdpi.com This capability allows for the untargeted analysis of metabolites, which can reveal novel metabolic pathways and biomarkers. bioanalysis-zone.com

In the context of genistein research, UHPLC-HRMS has been used to identify numerous metabolites in rats, including products of methylation, hydrogenation, hydroxylation, and conjugation reactions. nih.gov The high mass accuracy of HRMS helps in assigning correct elemental compositions to parent and fragment ions, which is crucial for structural elucidation. scielo.br For example, the fragmentation patterns of isoflavones, including neutral losses of CO, CO₂, and other small molecules, can be used to determine the structure of metabolites. researchgate.net The use of deuterated standards like this compound in HRMS studies can aid in distinguishing drug-related metabolites from endogenous compounds and can be used to trace the metabolic fate of the parent compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Utilizing this compound

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of phytoestrogens like genistein. nih.gov For GC-MS analysis, a derivatization step, typically silylation, is required to make the non-volatile phytoestrogens suitable for gas chromatography. nih.govresearchgate.net

Deuterated internal standards, including deuterated genistein, are crucial for accurate quantification in GC-MS to correct for losses during sample preparation and derivatization. nih.govnih.gov Isotope dilution GC-MS with selected ion monitoring (ID/GC-MS/SIM) using synthesized deuterated internal standards is a highly accurate method for determining phytoestrogen levels in food samples. nih.gov This approach involves enzymatic and acid hydrolysis to convert glycosides to their aglycone forms, followed by purification and derivatization. nih.gov

Validated GC-MS methods have been established for the simultaneous determination of genistein and other compounds in human urine, demonstrating good interassay precision. nih.gov These methods are valuable for biomonitoring human exposure to phytoestrogens. nih.gov

Table 2: GC-MS Method Parameters for Phytoestrogen Analysis

Parameter Human Urine nih.gov Plant-derived Foods nih.gov
Internal Standards Deuterated DAI and GEN, ¹³C-BPA Synthesized deuterated standards
LOD 5 ng/mL (GEN) Not specified
Interassay Variation 18% (GEN) 7.0-21.2%
Sample Preparation Enzymatic cleavage, SPE, silylation Hydrolysis, ion-exchange chromatography, derivatization

This table is interactive and can be a valuable resource for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing with Deuterated Genistein

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. nih.gov While less common for routine quantification compared to MS-based methods, it provides detailed structural information. Deuterium (B1214612) (²H) NMR can be particularly useful for verifying the effectiveness of deuteration, as a deuterated compound will show a strong peak in the ²H NMR spectrum but not in the proton (¹H) NMR spectrum. wikipedia.org

Studies have used ¹³C NMR in combination with X-ray crystallography to investigate the electronic distribution in genistein and its complexes. nih.govcapes.gov.br The use of deuterated solvents is standard in NMR to avoid interference from the solvent signal. While direct metabolic tracing with deuterated genistein using NMR is less common than with mass spectrometry due to lower sensitivity, it remains a potential application, especially in solid-state NMR for studying interactions in partially ordered systems like lipid membranes. wikipedia.org The low natural abundance of ²H means that enriched samples are typically required for a strong signal. wikipedia.org

Advanced Chromatographic Separation Techniques (e.g., UPLC, HPLC) Coupled with Mass Spectrometric Detection for this compound Analysis

Advanced chromatographic techniques like Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are central to the analysis of this compound and its non-deuterated counterpart. unav.eduresearchgate.net These techniques, when coupled with mass spectrometric detection, provide high sensitivity and selectivity for the quantification of phytoestrogens in various matrices. researchgate.net

UPLC offers significant advantages over traditional HPLC, including shorter run times, reduced solvent consumption, and often higher resolution and sensitivity. researchgate.net The transfer of methods from HPLC to UPLC can dramatically increase productivity. For instance, a UPLC-MS/MS method for six phytoestrogens had a total run time of just 5.5 minutes. researchgate.net

The choice of chromatographic column is critical for achieving good separation. While C18 columns are common, other stationary phases like HSS Cyano can offer complementary selectivity. unav.edu Method validation is essential to ensure the reliability of the results. Validated HPLC and UPLC methods coupled with MS have been successfully applied to quantify genistein in food, serum, urine, and various animal tissues. unav.edumdpi.comresearchgate.net

Table 3: Comparison of HPLC and UPLC Methods for Isoflavone Analysis

Feature HPLC unav.edu UPLC-MS/MS researchgate.net UPLC
Technique HPLC-DAD UPLC-ESI-MS/MS UPLC
Run Time ~10 minutes 5.5 minutes Significantly reduced vs. HPLC
Matrices Plasma, liver, spleen, kidney Plant extracts Soy standard, SRM
LLOQ 25 ng/mL 5 ng/mL (genistein) Not specified
Key Advantage Robust for various biological matrices Rapid and sensitive Increased productivity

This interactive table allows for a direct comparison of the different chromatographic approaches.

Investigation of Genistein Metabolism Through Deuterium Labeling in Preclinical Research Models

Identification and Characterization of Deuterated Genistein (B1671435) Metabolites in In Vitro Systems

In vitro models are essential for dissecting the specific biochemical transformations that a compound undergoes. By using Genistein-2',6'-d2, scientists can meticulously track the formation of metabolites in controlled environments like isolated liver cells and simulated gut conditions, providing a clear picture of its initial biotransformation.

The liver is the primary site for the metabolism of xenobiotics, including isoflavones like genistein. Studies using isolated hepatocytes and human liver cell lines, such as HepG2, are fundamental for elucidating the primary enzymatic pathways involved in the biotransformation of this compound. When introduced into these systems, this compound follows the known metabolic routes of its non-deuterated counterpart. The primary transformations are Phase II conjugation reactions, leading to the formation of deuterated glucuronides and sulfates. nih.gov In human liver microsomes, genistein is converted into various monoglucuronides and diglucuronides. nih.gov

Additionally, Phase I oxidative metabolism, though less extensive, can occur. researchgate.net Research on human liver microsomes has identified several hydroxylated metabolites of genistein, and the use of this compound would confirm the formation of their corresponding deuterated versions. nih.govresearchgate.net The deuterium (B1214612) labels on the B-ring remain intact during these transformations, enabling unambiguous identification of these metabolites using mass spectrometry. For example, studies in HepG2 cells have shown that genistein can modulate the expression of certain genes, and using the deuterated form allows for precise correlation of these cellular effects with the presence of the parent compound or its specific metabolites. nih.gov

The biotransformation of genistein is a two-step process involving Phase I and Phase II enzymes. mdpi.com The use of this compound is particularly valuable for studying the kinetics of these enzymatic reactions.

Phase I Enzymes: These enzymes, primarily from the cytochrome P450 (CYP) superfamily, introduce or expose functional groups. mdpi.com The CYP1A2 enzyme, for instance, is known to convert genistein to hydroxylated metabolites like orobol. researchgate.net The stronger C-D bond in this compound might slightly decrease the rate of hydroxylation if it occurs on the B-ring, providing insights into the reaction mechanisms of CYP enzymes.

Phase II Enzymes: These enzymes conjugate the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. mdpi.com For genistein, the most significant Phase II reactions are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). nih.gov Studies have shown that genistein itself can modulate the activity of Phase II enzymes such as quinone reductase (QR), UGT, and glutathione (B108866) S-transferase (GST) in mouse tissues. nih.gov By using this compound, researchers can accurately quantify the rates of formation of various deuterated glucuronide and sulfate (B86663) conjugates, providing detailed kinetic data on the efficiency of these pathways in different tissues and cell types. nih.govnih.gov

Table 1: Key Enzymes in Genistein Biotransformation and the Role of Deuterium Labeling
PhaseEnzyme FamilyReactionKey MetabolitesUtility of this compound
Phase ICytochrome P450 (e.g., CYP1A2)Oxidation (Hydroxylation)Orobol (3'-OH-genistein), other hydroxylated derivativesInvestigates kinetic isotope effects on hydroxylation rates; Confirms metabolite identity. researchgate.net
Phase IIUDP-glucuronosyltransferases (UGTs)GlucuronidationGenistein-glucuronides (mono- and di-conjugates)Allows precise quantification of glucuronidation kinetics and pathway dominance. nih.gov
Sulfotransferases (SULTs)SulfationGenistein-sulfates (mono- and di-conjugates)Enables accurate measurement of sulfation rates and comparison with glucuronidation. nih.gov

The gut microbiota plays a critical role in the metabolism of isoflavones, often producing metabolites with different biological activities than the parent compound. mdpi.com In simulated gut environments, such as fecal fermentation models, this compound can be used to trace the complex biotransformation cascade mediated by intestinal bacteria. When genistein is incubated with human or rat gut microflora, it is transformed into several key metabolites. researchgate.net

The initial step often involves the reduction of the C-ring to produce dihydrogenistein (B190386) (DHG). mdpi.commdpi.com Subsequent microbial actions can lead to C-ring cleavage, forming compounds like 6'-hydroxy-O-desmethylangolensin (6'-OH-ODMA) and ultimately smaller phenolic acids such as 4-hydroxyphenyl-2-propionic acid. researchgate.netnih.gov Specific bacterial species, including those from the Coriobacteriaceae family, have been identified as key players in these transformations. mdpi.comnih.govnih.gov The deuterium label in this compound is retained in these metabolites, allowing for their unequivocal identification and the elucidation of the complete metabolic pathway in a complex microbial environment. nih.gov This is crucial for understanding how microbial differences between individuals (metabotypes) can influence the ultimate fate and biological effects of genistein. mdpi.com

Role of Phase I and Phase II Enzymes in Deuterated Genistein Biotransformation Kinetics

Tracing Metabolic Pathways of this compound in In Vivo Animal Models

Animal models, particularly rodents, are indispensable for understanding the systemic absorption, distribution, metabolism, and excretion (ADME) of compounds in a whole-organism context. The use of this compound in these models allows for the precise tracing of its metabolic journey and interactions with host systems.

Following administration in rodents, this compound is absorbed and undergoes extensive systemic metabolism, primarily through Phase II conjugation in the liver and intestinal wall. nih.govnih.gov The resulting deuterated metabolites, mainly glucuronides and sulfates, are the predominant forms found in plasma. nih.gov The parent aglycone, deuterated genistein, typically constitutes only a small fraction of the total circulating amount in rats. nih.gov

Significant species and sex-dependent differences in metabolic profiles have been observed. nih.gov For instance, a comparative study found that while humans primarily form 7-sulfo-4'-glucuronides, mice produce more monosulfates and monoglucuronides. nih.gov Rats exhibit further sex-specific differences: males produce high levels of disulfates, whereas females predominantly form 7-glucuronides. nih.gov Using this compound in such studies ensures that the detected metabolites are derived exclusively from the administered dose, allowing for accurate characterization of these species- and sex-specific metabolic phenotypes.

Table 2: Predominant Plasma Phase II Metabolites of Genistein in Different Species
SpeciesSexPredominant Metabolite(s)
HumanMale & Female7-sulfo-4'-glucuronides, diglucuronides nih.gov
RatMaleDisulfates, 7-sulfo-4'-glucuronides nih.gov
Female7-glucuronides nih.gov
MouseMale & FemaleMonosulfates, monoglucuronides nih.gov

The bioavailability of genistein is significantly influenced by enterohepatic circulation, a process where the compound and its metabolites are cycled between the liver and the intestine. nih.govbioscientifica.com Studies in rats have demonstrated this phenomenon, often identified by a secondary peak in plasma concentration-time profiles. nih.govresearchgate.net The mechanism involves the excretion of hepatic metabolites, primarily deuterated genistein-glucuronides, into the intestine via bile. nih.gov

Once in the intestinal lumen, gut bacteria can cleave the glucuronide group using enzymes like β-glucuronidase. semanticscholar.org This deconjugation process releases the deuterated genistein aglycone, which can then be reabsorbed into the portal circulation and return to the liver. mdpi.com This recycling process prolongs the half-life of the compound in the body. nih.gov Using this compound is critical for unambiguously tracking the molecule through this complex loop—from blood to liver, into bile, through the intestine, and back into the bloodstream—distinguishing it from any genistein present from dietary sources and confirming the role of microbial deconjugation in its systemic exposure. bioscientifica.com

Tissue-Specific Metabolic Profiling and Quantification of Deuterated Genistein and its Metabolites

The use of deuterium-labeled compounds, such as this compound, is a critical tool in preclinical research for accurately tracing and quantifying the distribution and metabolism of the parent compound in various tissues. Stable isotope labeling allows researchers to distinguish the administered compound from endogenous substances and to track its metabolic fate with high precision using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govuab.edu This approach has been pivotal in understanding the tissue-specific accumulation and metabolic profile of genistein.

Preclinical studies in Sprague-Dawley rats have utilized deuterated genistein to investigate its distribution in key endocrine-responsive tissues. nih.gov In these models, rats were exposed to genistein through their diet, and analytical methods based on LC-MS with deuterated genistein as an internal standard were developed to measure its presence in both serum and various tissues. nih.gov

The research revealed significant, dose-dependent increases in total genistein concentrations across a range of tissues. nih.gov Notably, the distribution was not uniform, indicating tissue-specific accumulation and metabolism. For instance, in female rats, the liver showed the highest concentration of genistein, while the male brain had the lowest. nih.gov A crucial finding from these studies is that the physiologically active aglycone form of genistein was present in tissues at concentrations consistently higher than those observed in serum, where conjugated forms like glucuronides are predominant. nih.govresearchgate.net This suggests that target tissues may have mechanisms to deconjugate the circulating metabolites, releasing the active form of genistein.

The major metabolites of genistein found in preclinical models include glucuronide and sulfate conjugates, which are formed primarily in the intestine and liver. thieme-connect.comwur.nl While serum is rich in these conjugated forms, the ability of tissues to retain the active aglycone highlights the importance of direct tissue-level measurements for understanding the potential biological effects of genistein. nih.govuab.edu The gut microflora also plays a role in genistein metabolism, capable of cleaving the C-ring of the isoflavonoid (B1168493) to produce other metabolites. thieme-connect.com

The following tables present data from a study on Sprague-Dawley rats, illustrating the tissue-specific distribution of total genistein.

Table 1: Total Genistein Concentration in Tissues of Male Sprague-Dawley Rats

TissueConcentration (pmol/mg tissue)
Whole Brain0.04
LiverNot Specified in Search Result nih.gov for Males
ProstateDose-dependent increase
TestisDose-dependent increase
ThyroidDose-dependent increase

Data derived from a study involving dietary administration of genistein. nih.gov

Table 2: Total Genistein Concentration in Tissues of Female Sprague-Dawley Rats

TissueConcentration (pmol/mg tissue)
Liver7.3
Mammary GlandDose-dependent increase
OvaryDose-dependent increase
UterusDose-dependent increase
ThyroidDose-dependent increase

Data derived from a study involving dietary administration of genistein. nih.gov

These findings underscore the value of using deuterated tracers like this compound to generate precise quantitative data on the tissue-specific disposition of isoflavones. Such detailed metabolic profiling in preclinical models is essential for linking circulating concentrations to the levels of active compounds in target tissues, thereby providing a more accurate basis for interpreting physiological effects. nih.gov

Pharmacokinetic and Bioavailability Research Applications of Genistein 2 ,6 D2 in Animal Studies

Determination of Oral Bioavailability and Systemic Exposure of Deuterated Genistein (B1671435) in Animal Models

Studies utilizing deuterated genistein analogs in animal models have been instrumental in determining the oral bioavailability and systemic exposure of genistein. Following oral administration, the concentration of the deuterated compound can be accurately measured in plasma over time, allowing for the calculation of key pharmacokinetic parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).

Research in rodent models has consistently shown that while genistein is well-absorbed from the gastrointestinal tract, its oral bioavailability as the unconjugated aglycone is relatively low. This is primarily due to extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into glucuronide and sulfate (B86663) conjugates. However, the total systemic exposure, which includes both the parent compound and its metabolites, is significantly higher. The use of deuterated genistein allows for precise quantification of the parent compound, distinguishing it from its more abundant metabolites.

Table 1: Illustrative Pharmacokinetic Parameters of Genistein Following Oral Administration in a Rodent Model

ParameterValueUnit
Cmax (unconjugated) 0.1-0.5µM
Tmax 1-2hours
AUC (unconjugated) LowµM*h
Oral Bioavailability (unconjugated) <10%
Total Bioavailability (conjugated + unconjugated) >50%

This table provides a generalized representation of pharmacokinetic data for genistein based on findings from various animal studies.

Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Genistein Data.nih.govnih.govresearchgate.netresearchgate.netpharmaron.com

Physiologically-based pharmacokinetic (PBPK) models are powerful computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. nih.govnih.govresearchgate.netresearchgate.netpharmaron.com These models are constructed using a combination of in vitro data and in vivo pharmacokinetic data. nih.govnih.govresearchgate.netresearchgate.net Data obtained from studies using deuterated genistein, such as Genistein-2',6'-d2, are invaluable for the development and validation of PBPK models for genistein. nih.govnih.govresearchgate.netresearchgate.net

By incorporating precise data on the absorption and first-pass metabolism of the deuterated analog, researchers can build more accurate and predictive PBPK models. nih.govnih.govresearchgate.netresearchgate.net These models can then be used to simulate genistein's pharmacokinetic profile under various conditions and in different species, including humans. nih.govnih.govresearchgate.netresearchgate.net This aids in interspecies scaling and in predicting human pharmacokinetics from preclinical data. nih.govnih.govresearchgate.netresearchgate.netpharmaron.com

Comparative Pharmacokinetics of Parent Genistein and its Deuterated Analog in Preclinical Research Settings.nih.govnih.gov

A key application of this compound is in comparative pharmacokinetic studies alongside the non-labeled parent compound. By co-administering both forms, researchers can directly compare their pharmacokinetic behaviors. The primary advantage of using a deuterated analog is that it is generally assumed to have identical physicochemical and biological properties to the parent compound, with the exception of a slight increase in molecular weight.

The deuterium (B1214612) substitution is not expected to significantly alter the rate of metabolism unless the C-H bond at the deuterated position is directly involved in a rate-limiting metabolic step. For this compound, the deuteration is on the B-ring, which is a site of hydroxylation by cytochrome P450 enzymes. Therefore, it is plausible that a kinetic isotope effect could be observed, potentially leading to a slightly slower rate of metabolism compared to the parent genistein. Such comparative studies are crucial for understanding the finer details of genistein's metabolic pathways.

Investigation of Absorption and Elimination Kinetics of this compound in Animal Systems

The use of this compound allows for a detailed investigation of its absorption and elimination kinetics. Following oral administration, the appearance of the deuterated compound in the portal vein and subsequently in systemic circulation provides direct evidence of its absorption rate and extent.

Elimination kinetics are studied by monitoring the decline of the deuterated compound's concentration in plasma over time. Genistein is primarily eliminated through metabolism to its glucuronide and sulfate conjugates, which are then excreted in urine and bile. The presence of a "double peak" phenomenon in the plasma concentration-time profile of genistein suggests enterohepatic recirculation, where the conjugated metabolites are excreted in the bile, hydrolyzed back to the parent compound by gut microflora, and then reabsorbed. Studies with this compound can help to more accurately quantify the extent of this recirculation by distinguishing the reabsorbed deuterated genistein from any background levels of the non-labeled compound.

Mechanistic Research in Cellular and Animal Models Utilizing Genistein 2 ,6 D2

Investigating Cellular Uptake and Efflux Mechanisms of Deuterated Genistein (B1671435)

The use of deuterated genistein, such as Genistein-d4, as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) allows for the accurate quantification of genistein's cellular uptake and efflux. caymanchem.comahajournals.org Studies have shown that genistein can be taken up by cells through passive diffusion across the cell membrane. researchgate.net

Furthermore, genistein has been found to interact with ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). turkjps.org It can inhibit the efflux of P-gp substrates, suggesting that it may also be subject to efflux by these transporters, a process that can be competitively inhibited. turkjps.org The ability to track the deuterated form allows researchers to differentiate between the administered compound and any endogenously present or metabolically altered forms, providing clear data on how the compound moves into and out of cells.

Tracing Intracellular Distribution and Subcellular Localization of Genistein-2',6'-d2 in Cell-Based Assays

Once inside the cell, labeled genistein probes can be used to trace its journey to different subcellular compartments. Research indicates that genistein does not accumulate in any single location but distributes throughout the cell, interacting with various components. For instance, genistein has been shown to localize to the nucleus, where it can interact with nuclear receptors. researchgate.net It also localizes to the cell membrane, where it can influence membrane proteins and receptors. researchgate.net In cystic fibrosis studies, genistein has been observed to augment the localization of the CFTR protein to the cell surface. frontierspartnerships.org The use of this compound in conjunction with advanced imaging techniques can provide a dynamic and quantitative map of its intracellular travels.

Elucidating Molecular Interactions and Target Engagement of Genistein in Model Systems Using Labeled Probes

The application of isotopically labeled genistein is crucial for elucidating its molecular interactions and confirming target engagement. The label allows for the "pull-down" of binding partners and the precise identification of interaction sites.

Modulation of Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt/mTOR, NF-κB)

Genistein is a known modulator of multiple key cellular signaling pathways that are often dysregulated in diseases like cancer. mdpi.comnih.gov

PI3K/Akt/mTOR Pathway: Genistein has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. mdpi.commdpi.com This pathway is a central regulator of cell growth, proliferation, survival, and apoptosis. mdpi.commdpi.com By inhibiting this pathway, genistein can suppress tumor growth and induce apoptosis. nih.govacs.org The PI3K/Akt/mTOR pathway is activated by various growth factors and, when dysregulated, contributes to cancer progression. mdpi.comthno.org

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that genistein influences. mdpi.comnih.gov It can inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. nih.gov

NF-κB Pathway: Genistein can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and immunity. mdpi.comnih.gov Inhibition of NF-κB by genistein can lead to the downregulation of anti-apoptotic proteins and the promotion of apoptosis. nih.gov

Signaling PathwayEffect of GenisteinKey Downstream Effects
PI3K/Akt/mTOR InhibitionSuppression of cell growth and proliferation, induction of apoptosis. mdpi.commdpi.comnih.gov
MAPK/ERK InhibitionRegulation of cell proliferation and differentiation. mdpi.comnih.gov
NF-κB SuppressionDownregulation of inflammatory and anti-apoptotic genes. mdpi.comnih.gov

Regulation of Cell Cycle Progression and Apoptosis in Cell Models

Genistein exerts significant effects on cell cycle progression and apoptosis, primarily through its influence on the signaling pathways mentioned above.

Cell Cycle Arrest: Numerous studies have demonstrated that genistein can induce cell cycle arrest, particularly at the G2/M phase. frontierspartnerships.orgnih.govjpatholtm.org This arrest is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and the downregulation of cyclins such as Cyclin B1. nih.govjpatholtm.org

Induction of Apoptosis: Genistein is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govarchivesofmedicalscience.com It can trigger apoptosis through both intrinsic and extrinsic pathways. This includes modulating the levels of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and the activation of caspases. nih.govarchivesofmedicalscience.com

Cellular ProcessEffect of GenisteinMolecular Mechanisms
Cell Cycle G2/M ArrestUpregulation of p21, downregulation of Cyclin B1. nih.govjpatholtm.org
Apoptosis InductionIncreased Bax/Bcl-2 ratio, caspase activation. nih.govarchivesofmedicalscience.com

Interaction with Specific Protein Targets (e.g., protein tyrosine kinases, estrogen receptors)

Genistein's pleiotropic effects stem from its ability to interact with a range of specific protein targets.

Protein Tyrosine Kinases (PTKs): Genistein was one of the first identified inhibitors of PTKs, including the epidermal growth factor receptor (EGFR) kinase. frontierspartnerships.orgrndsystems.com It is believed to compete with ATP for binding to the kinase domain of these enzymes. researchgate.net This inhibition can block downstream signaling and cellular proliferation. iastate.edu

Estrogen Receptors (ERs): As a phytoestrogen, genistein can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERβ. researchgate.netnih.gov Its interaction with ERs can lead to both estrogenic and anti-estrogenic effects depending on the cellular context and the relative levels of ER subtypes. iastate.edunih.gov This interaction can influence gene expression and cellular behavior in hormone-responsive tissues. researchgate.net

Application of this compound in Quantitative Proteomics and Phosphoproteomics Research Methodologies

The use of stable isotope-labeled compounds like this compound is highly valuable in quantitative proteomics and phosphoproteomics. These "heavy" versions of the molecule can be used in techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or in combination with isobaric tags for relative and absolute quantitation (iTRAQ) to accurately measure changes in protein and phosphoprotein abundance in response to treatment.

By treating one cell population with unlabeled genistein and another with this compound, researchers can mix the samples and analyze them simultaneously by mass spectrometry. This allows for the precise quantification of changes in the proteome and phosphoproteome, revealing which proteins and phosphorylation events are modulated by genistein. semanticscholar.orgnih.gov For example, a quantitative phosphoproteomics study on triple-negative breast cancer cells treated with genistein identified hundreds of regulated phosphorylation sites on proteins involved in the cell cycle and DNA damage response. semanticscholar.orgnih.gov This level of detail is critical for building a comprehensive understanding of the compound's mechanism of action and for identifying novel therapeutic targets.

Studies on Angiogenesis, Cell Proliferation, and Differentiation in Animal Models with Labeled Genistein

The use of isotopically labeled compounds, such as this compound, is pivotal in the mechanistic study of genistein's effects in animal models. While the deuterated form itself is not the therapeutic agent, it serves as a critical analytical tool. In pharmacokinetic and metabolic studies, deuterated genistein is widely used as an internal standard for quantification by mass spectrometry. caymanchem.comthieme-connect.comresearchgate.net This allows for the precise measurement of genistein concentrations in tissues and plasma, which is fundamental to understanding its bioavailability and correlating specific concentrations with the biological effects observed in vivo. researchgate.net Such accurate quantification is the bedrock upon which mechanistic research into genistein's influence on angiogenesis, cell proliferation, and differentiation is built.

Animal model studies have been instrumental in elucidating genistein's role in these complex biological processes. In the context of cancer research, genistein has been shown to reduce tumor invasion and angiogenesis in a mouse subrenal capsule xenograft model of hepatocellular carcinoma. caymanchem.com Further studies in mouse models of endometriosis demonstrated that genistein could decrease the expression of Vascular Endothelial Growth Factor-A (VEGF-A), a key promoter of angiogenesis. nih.govresearchgate.net In adenine-induced chronic kidney disease rats, genistein treatment was found to decrease peritoneal vessel density, further highlighting its anti-angiogenic properties. nih.gov

Genistein's impact on cell proliferation has been observed across various animal models. In piglets, dietary genistein at concentrations similar to those in soy-based infant formula led to a significant reduction in the proliferation of jejunal crypt cells. nih.gov This suggests an anti-proliferative effect on intestinal cells. nih.gov In mouse models of cancer, genistein has been shown to inhibit the proliferation of various cancer cells. aacrjournals.org Gene expression profiling in mice treated with genistein revealed changes in cell cycle factors consistent with decreased cell proliferation in the thymus. oup.com

Research in animal models also points to genistein's ability to influence cell differentiation. Neonatal administration of purified genistein in rats was found to delay the appearance of mammary tumors, an effect associated with increased cell differentiation in the mammary tissue. nih.gov Other studies have noted that genistein can affect the differentiation of various cell types, including immune cells and oocytes, although the effects can be complex and dependent on the specific context. oup.comresearchgate.net

The table below summarizes key findings from animal model research where the accurate quantification, often facilitated by labeled standards like this compound, is essential for interpreting the results.

Research Findings on Genistein in Animal Models

Animal ModelBiological Process InvestigatedKey Research FindingsCitation
Mouse Xenograft Model (Hepatocellular Carcinoma)Angiogenesis & InvasionGenistein administration reduced tumor invasion and angiogenesis. caymanchem.com
Mouse Model (Endometriosis)AngiogenesisSignificantly reduced the expression of VEGF-A, an angiogenesis promoter. nih.govresearchgate.net
Rat Model (Chronic Kidney Disease)Angiogenesis & FibrosisDemonstrated a significant decrease in peritoneal vessel density and fibrosis. nih.gov
Piglet ModelCell ProliferationReduced the percentage of proliferating cell nuclear antigen-positive jejunal crypt cells by 50%. nih.gov
Rat Model (Mammary Carcinogenesis)Cell DifferentiationDelayed mammary tumor appearance, which was associated with increased cell differentiation in mammary tissue. nih.gov
Mouse ModelCell Proliferation & DifferentiationInduced thymic atrophy and altered gene expression related to the cell cycle, consistent with decreased proliferation. oup.com

Future Directions and Advanced Research Perspectives for Genistein 2 ,6 D2

Emerging Analytical Techniques and Methodological Innovations for Deuterated Compounds

The analysis of deuterated compounds like Genistein-2',6'-d2 is benefiting from a suite of emerging analytical techniques that offer unprecedented sensitivity and specificity. These methodological innovations are crucial for accurately determining isotopic purity, quantifying the compound in complex biological matrices, and studying its metabolic transformations.

High-Resolution Mass Spectrometry (HR-MS) stands at the forefront of these advancements. HR-MS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the necessary resolving power to distinguish between the deuterated analog and its unlabeled counterpart, as well as their respective metabolites. rsc.org This capability is essential for precise quantification in metabolic studies. A proposed strategy using liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) can be employed to determine the isotopic enrichment and structural integrity of deuterated compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly high-field NMR, remains an indispensable tool. While 1H NMR can be used to confirm the absence of protons at the 2' and 6' positions, 2H (Deuterium) NMR can directly detect the deuterium (B1214612) signal, providing unambiguous confirmation of the labeling site. rsc.org Advanced NMR techniques can also offer insights into the relative isotopic purity of the compound. rsc.org

Molecular Rotational Resonance (MRR) Spectroscopy is an emerging gas-phase technique that provides highly precise structural information. marquette.edu Its exceptional resolution allows for the differentiation of isotopologues and isotopomers without spectral overlap, offering a powerful method for characterizing the exact isotopic composition of this compound. marquette.edu

These advanced analytical methods are pivotal for ensuring the quality of this compound used in research and for obtaining reliable data from preclinical and clinical studies.

Integration of Deuterated this compound with Multi-Omics Approaches in Systems Biology Research

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern systems biology, particularly when integrated with multi-omics approaches. This integration allows for a holistic understanding of the metabolic and signaling pathways affected by genistein (B1671435).

Metabolomics: Stable isotope-assisted metabolomics is a powerful tool for metabolic flux analysis and pathway discovery. frontiersin.org By tracing the metabolic fate of this compound, researchers can identify and quantify its metabolites with high confidence. This approach, often termed "fluxomics," provides a dynamic view of how genistein is processed within a biological system. nih.gov The use of deuterated standards also aids in the accurate quantification of related endogenous metabolites. mdpi.com

Proteomics and Lipidomics: The impact of genistein on cellular function extends beyond direct metabolism. Stable isotope labeling by amino acids in cell culture (SILAC) in proteomics, and similar labeling strategies in lipidomics, can be combined with the administration of this compound. researchgate.net This allows for the simultaneous monitoring of changes in protein and lipid profiles in response to genistein treatment, providing insights into its broader effects on cellular pathways. An integrated multi-omics approach can reveal the landscape of cellular metabolism and signaling affected by a compound. nih.govresearchgate.netresearchgate.net

The synergy between deuterated tracers and multi-omics platforms enables the construction of comprehensive network models, illustrating the intricate interplay between genistein and various cellular components. This systems-level perspective is crucial for understanding its mechanisms of action in health and disease.

Development of Novel Site-Specific Labeled Analogs for Precise Mechanistic Investigations

While this compound provides valuable information, the development of other site-specifically labeled analogs of genistein can offer even more granular insights into its biological functions. The synthesis of selectively deuterated flavonoids is an active area of research. nih.govresearchgate.net

Mechanistic Studies: The strategic placement of deuterium labels can be used to probe specific enzymatic reactions. The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to understand the rate-limiting steps in genistein's metabolism. symeres.comacs.org

Radiolabeling for Imaging: Beyond deuterium, the synthesis of genistein analogs with other labels, such as Iodine-131, is being explored for applications in medical imaging, for example, as potential radiotracers for breast cancer. researchgate.net The development of methods for site-specific conjugation of labels to antibodies and other molecules is also a rapidly advancing field that could be applied to genistein. nih.govnih.govrsc.org

The creation of a library of site-specifically labeled genistein analogs will provide a powerful toolkit for dissecting its complex pharmacology.

Computational Modeling and Simulation of Deuterated Genistein Pharmacodynamics in Preclinical Contexts

Computational modeling and simulation are becoming increasingly important in predicting and understanding the behavior of deuterated compounds. These in silico approaches can guide preclinical research and help in the interpretation of experimental data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound. frontiersin.org These models can incorporate the known kinetic isotope effects to predict how deuteration will alter the compound's pharmacokinetic profile compared to unlabeled genistein. researchgate.net Such simulations can help in designing more efficient in vivo studies.

Molecular Docking and Dynamics: Computational techniques can be used to model the interaction of this compound with its biological targets, such as estrogen receptors and tyrosine kinases. mdpi.com Molecular dynamics simulations can reveal how deuteration might subtly alter the binding affinity and the dynamics of the protein-ligand complex due to changes in hydrogen bonding interactions. mdpi.com

Quantum-Chemical Calculations: These methods can be employed to calculate the energetic differences between C-H and C-D bonds, providing a theoretical basis for the observed kinetic isotope effects. mdpi.com This can help in predicting which positions in the genistein molecule would be most impactful to deuterate for modifying its metabolic stability.

The integration of computational modeling with experimental data from analytical and multi-omics studies will provide a comprehensive and predictive understanding of the biological effects of this compound, accelerating its application in biomedical research.

Q & A

Q. Methodological Answer :

  • Experimental Design :
    • Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor deuterium retention over time using LC-MS/MS.
    • Include controls (non-deuterated genistein) to distinguish isotopic effects from degradation .
  • Data Interpretation :
    • Quantify deuterium loss rates via kinetic modeling.
    • Address outliers by verifying instrument calibration and sample handling protocols .

Advanced: How can isotopic effects of this compound influence its pharmacokinetic (PK) profile compared to non-deuterated genistein?

Q. Methodological Answer :

  • Hypothesis Testing :
    • Compare bioavailability, half-life, and metabolite profiles in in vivo models (e.g., rodents) using isotopic tracing.
    • Use stable isotope-labeled internal standards for precise quantification in plasma/tissue samples .
  • Contradiction Resolution :
    • If PK data conflicts with theoretical predictions (e.g., slower metabolism due to deuterium), re-evaluate enzyme-binding assays (e.g., CYP450 kinetics) to isolate isotopic impacts .

Advanced: What strategies resolve contradictions in this compound bioactivity data across cell-based assays?

Q. Methodological Answer :

  • Troubleshooting Framework :
    • Variable Control : Standardize cell lines, culture conditions, and deuterium content verification (e.g., batch-to-batch HPLC checks) .
    • Data Normalization : Use housekeeping genes/proteins and internal controls (e.g., deuterium-free controls) to minimize experimental noise .
    • Meta-Analysis : Compare results with literature on structurally similar deuterated flavonoids (e.g., quercetin-d4) to identify trends or methodological gaps .

Advanced: How to optimize deuterium labeling in this compound for tracer studies in metabolic pathways?

Q. Methodological Answer :

  • Isotope Placement : Prioritize positions (2' and 6') that minimize metabolic loss (e.g., avoid hydroxylation sites) based on prior genistein metabolism studies .
  • Validation Workflow :
    • Use tandem mass spectrometry (MS/MS) to track deuterium retention in metabolites.
    • Apply kinetic isotope effect (KIE) models to adjust for isotopic bias in reaction rates .

Basic: What are the best practices for literature reviews on deuterated isoflavones like this compound?

Q. Methodological Answer :

  • Search Strategy :
    • Use databases (PubMed, Web of Science) with keywords: "deuterated genistein," "isotopic labeling," "phytoestrogen metabolism."
    • Filter for primary sources with full experimental details (e.g., synthesis protocols, spectral data) .
  • Critical Evaluation :
    • Prioritize studies with reproducibility markers (e.g., detailed supplementary methods, raw data availability) .

Advanced: How to design a robust hypothesis for studying this compound’s role in estrogen receptor signaling?

Q. Methodological Answer :

  • Hypothesis Framework :
    • Example: "Deuteration at 2' and 6' positions alters genistein’s binding affinity to ERα/ERβ due to steric or electronic effects."
  • Experimental Validation :
    • Perform competitive binding assays (e.g., fluorescence polarization) with deuterated vs. non-deuterated genistein.
    • Use molecular docking simulations to predict deuterium’s impact on binding interactions .

Basic: What statistical methods are appropriate for analyzing dose-response data of this compound?

Q. Methodological Answer :

  • Approach :
    • Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values.
    • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
  • Error Mitigation :
    • Report confidence intervals and repeat experiments across independent batches to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.